Tétrafluoroborate de 9-mésityl-10-méthylacridinium

Vue d'ensemble

Description

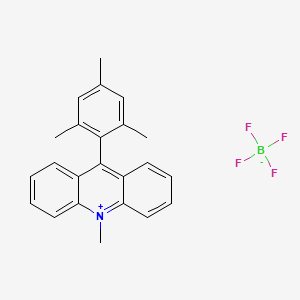

9-Mesityl-10-methylacridinium tetrafluoroborate, also known as 9-Mesityl-10-methylacridinium tetrafluoroborate, is a useful research compound. Its molecular formula is C23H22BF4N and its molecular weight is 399.2 g/mol. The purity is usually 95%.

The exact mass of the compound 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boric Acids - Borates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9-Mesityl-10-methylacridinium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Mesityl-10-methylacridinium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photocatalyse

Tétrafluoroborate de 9-mésityl-10-méthylacridinium: est un catalyseur qui a été rapporté pour médiatiser d’innombrables transformations par le biais de la photocatalyse redox . Ce processus implique l’absorption de la lumière par le photocatalyseur, conduisant à une réaction chimique qui peut créer des molécules complexes avec une grande précision. La capacité du composé à s’activer sous une longueur d’onde de lumière spécifique (450 nm) en fait un outil précieux en chimie synthétique pour mener des réactions nécessitant un contrôle précis de l’environnement réactionnel.

Hydroamination anti-Markovnikov des alcènes

L’une des applications notables de ce composé est l’hydroamination anti-Markovnikov des alcènes . Cette réaction est significative car elle permet l’addition d’amines aux alcènes d’une manière qui défie la règle de Markovnikov traditionnelle, qui prédit que l’atome d’hydrogène se liera au carbone avec le plus grand nombre d’atomes d’hydrogène déjà liés. Cette application ouvre de nouvelles voies pour la création d’amines, qui sont essentielles au développement de produits pharmaceutiques et d’agrochimiques.

Addition d’acide carboxylique aux alcènes

Une autre application est l’addition catalytique directe d’acides carboxyliques aux alcènes . Cette transformation est particulièrement utile pour former des liaisons carbone-carbone, une étape fondamentale dans la synthèse organique. La capacité d’ajouter directement des acides carboxyliques aux alcènes fournit une voie simple pour synthétiser des cétones, des esters et d’autres composés organiques essentiels.

Hydrotrifluorométhylation des styrènes

Le composé facilite également l’hydrotrifluorométhylation des styrènes à l’aide du réactif de Langlois . Cette réaction introduit un groupe trifluorométhyle dans le styrène, qui est un groupe fonctionnel précieux en chimie médicinale en raison de sa capacité à améliorer l’activité biologique des composés pharmaceutiques.

Activation du photocatalyseur

L’activation de ce composé en tant que photocatalyseur à 450 nm est particulièrement remarquable . Cette propriété est exploitée dans les réactions qui nécessitent de la lumière pour initier ou propager une transformation chimique, ce qui en fait un outil indispensable dans le domaine de la photochimie.

Synthèse de molécules complexes

En raison de son rôle dans la photocatalyse redox, le This compound est essentiel dans la synthèse de molécules complexes . Il peut faciliter la formation d’architectures moléculaires complexes qui sont autrement difficiles à construire à l’aide de méthodes de synthèse traditionnelles.

Développement de nouvelles méthodologies synthétiques

Les chercheurs utilisent ce composé pour développer de nouvelles méthodologies synthétiques . Son profil de réactivité unique permet la découverte de nouvelles voies de réaction et de mécanismes, contribuant au progrès de la chimie organique synthétique.

Outil pédagogique et de recherche

Enfin, le This compound sert d’outil pédagogique et de recherche . Il est utilisé dans les milieux universitaires pour enseigner aux étudiants les principes de la photocatalyse redox et pour démontrer les applications pratiques des réactions chimiques photo-induites.

Mécanisme D'action

Target of Action

The primary target of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is the alkene functional group present in various organic compounds . The compound acts as a photocatalyst and mediates transformations through Photoredox Catalysis .

Mode of Action

9-Mesityl-10-methylacridin-10-ium tetrafluoroborate interacts with its targets through a single electron transfer (SET) mechanism . It mediates transformations such as the anti-Markovnikov hydroamination of alkenes , addition of carboxylic acids to alkenes , and the hydrotrifluoromethylation of styrenes .

Biochemical Pathways

The compound affects the photoredox catalysis pathway . This pathway involves the transfer of electrons and can lead to various transformations in organic compounds. The downstream effects include the formation of new bonds and functional groups in the target molecules .

Pharmacokinetics

Its solubility in solvents likechloroform and methanol suggests that it may have good bioavailability .

Result of Action

The action of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate results in the formation of new organic compounds . For example, it can facilitate the formation of dithioacetals or thioethers from benzyl alcohols .

Action Environment

The action of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is influenced by environmental factors such as light and solvent type . It requires visible light for activation . Moreover, the compound’s fluorescent response varies with the polarity , dispersed state , and lone-pair–π interactions of the solvent, producing different colors when dissolved in various solvents .

Analyse Biochimique

Biochemical Properties

9-Mesityl-10-methylacridin-10-ium tetrafluoroborate acts as a photocatalyst in several biochemical reactions. It mediates transformations through photoredox catalysis, including the anti-Markovnikov hydroamination of alkenes and the addition of carboxylic acids to alkenes . The compound interacts with various enzymes and proteins, facilitating these reactions by transferring electrons and activating substrates. The nature of these interactions involves the absorption of light, which excites the compound and enables it to participate in redox reactions.

Cellular Effects

The effects of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate on cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain enzymes and proteins, leading to changes in metabolic flux and the production of specific metabolites . Additionally, the compound’s role in photoredox catalysis can impact cellular redox states, further influencing cellular processes.

Molecular Mechanism

At the molecular level, 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate exerts its effects through binding interactions with biomolecules and enzyme activation. The compound’s mechanism of action involves the absorption of light, which excites its electrons and enables it to participate in redox reactions. This process can lead to the activation or inhibition of enzymes, resulting in changes in gene expression and metabolic pathways . The compound’s ability to transfer electrons is central to its function as a photocatalyst.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that the compound is hygroscopic and should be stored under inert gas at low temperatures to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.

Dosage Effects in Animal Models

The effects of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical changes . At high doses, toxic or adverse effects may be observed, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites . The compound’s role in photoredox catalysis allows it to participate in redox reactions, which are crucial for many metabolic processes.

Transport and Distribution

Within cells and tissues, 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which can influence its activity and function. Understanding the transport and distribution mechanisms is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall effectiveness in biochemical reactions.

Activité Biologique

9-Mesityl-10-methylacridinium tetrafluoroborate, also known as Mes-Acr+ BF4-, is an organic compound that has garnered attention in the field of photocatalysis. This article explores its biological activity, primarily focusing on its role as a photoredox catalyst and its potential implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 9-Mesityl-10-methylacridinium tetrafluoroborate is C23H22BF4N, with a molecular weight of approximately 399.23 g/mol. The compound features a positively charged acridinium cation, which includes a mesityl group (2,4,6-trimethylphenyl) at the 9th position and a methyl group at the 10th position. The tetrafluoroborate anion (BF4-) balances the positive charge, forming a stable salt that appears as a yellow to dark yellow solid.

Photocatalytic Activity

Photoredox Catalysis

The primary application of 9-Mesityl-10-methylacridinium tetrafluoroborate lies in its ability to facilitate light-driven chemical transformations. As a photoredox catalyst, it can mediate various organic reactions by enabling electron transfer processes under light irradiation. This property is particularly valuable in synthetic organic chemistry for applications such as:

- Synthesis of nitrogen-containing heterocycles : The compound has been shown to effectively couple with thiophenol to furnish nitrogen-containing heterocycles through hydrogen atom transfer mechanisms .

- Glycosylation reactions : It has been utilized in glycosylation processes, allowing access to MIDA-tagged monosaccharides, which can be crucial for carbohydrate synthesis .

Biological Implications

While specific biological activities of 9-Mesityl-10-methylacridinium tetrafluoroborate are not extensively documented, its role as a photocatalyst suggests potential applications in drug synthesis and development. The enhanced reaction rates and selectivity afforded by photocatalysis could indirectly influence biological activity through improved compound development.

Case Studies

-

Photoinduced Electron Transfer

A study demonstrated that 9-Mesityl-10-methylacridinium tetrafluoroborate could facilitate photoinduced electron transfer processes, leading to the formation of complex nitrogen-containing compounds . This suggests potential applications in synthesizing biologically relevant molecules. -

Polymerization Studies

Research involving this compound indicated its effectiveness in driving polymerization reactions under physiological conditions, highlighting its versatility and potential use in biomedical applications .

Comparative Analysis with Related Compounds

To understand the unique properties of 9-Mesityl-10-methylacridinium tetrafluoroborate, it is useful to compare it with structurally similar compounds within the acridinium salt family:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate | 1810004-87-5 | Enhanced steric hindrance due to bulky tert-butyl groups |

| 9-Mesityl-10-methylacridinium perchlorate | Not listed | Similar cation but with perchlorate anion; differing solubility properties |

| 2,7-Difluoro-9-mesityl-10-methylacridin-10-ium tetrafluoroborate | Not listed | Fluorine substitutions enhance photochemical properties |

These comparisons illustrate how variations in substituents can affect reactivity and stability, impacting their respective biological activities.

Propriétés

IUPAC Name |

10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N.BF4/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23;2-1(3,4)5/h5-14H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMWMXQQOIIJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1442433-71-7 | |

| Record name | 1442433-71-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 9-Mesityl-10-methylacridinium tetrafluoroborate function as a photocatalyst in organic reactions?

A1: 9-Mesityl-10-methylacridinium tetrafluoroborate acts as a powerful photoredox catalyst by absorbing visible light and undergoing a single-electron transfer process. This photoexcitation enables it to facilitate challenging chemical transformations under mild reaction conditions. For instance, in the anti-Markovnikov hydroamination of alkenes, the excited catalyst abstracts a hydrogen atom from thiophenol. [] This generates a thiyl radical and a reduced acridinium species. Subsequently, the thiyl radical adds to the alkene, creating a carbon-centered radical. This radical then abstracts another hydrogen atom from the reduced acridinium species, leading to the desired amine product and regenerating the photocatalyst. []

Q2: Besides its catalytic role in organic reactions, does 9-Mesityl-10-methylacridinium tetrafluoroborate have applications in material science?

A2: Yes, 9-Mesityl-10-methylacridinium tetrafluoroborate has been successfully employed in material science applications. One notable example is its use in the photocatalytic synthesis of polydopamine (PDA) coatings on biomolecules like hemoglobin. [] This method utilizes the photocatalytic activity of 9-Mesityl-10-methylacridinium tetrafluoroborate to drive the polymerization of dopamine under physiological conditions (pH 7.4, 25 °C), offering a mild and biocompatible approach for surface modification. [] This PDA coating strategy holds promise for enhancing the performance and biocompatibility of biomaterials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.